![molecular formula C9H16O3 B7780921 5-Oxo-2-propylhexanoic acid CAS No. 10297-76-4](/img/structure/B7780921.png)
5-Oxo-2-propylhexanoic acid
Overview
Description
5-Oxo-2-propylhexanoic acid is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Oxo-2-propylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-2-propylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potent Eosinophil Chemoattractant and Potential Therapeutic Target in Asthma : 5-Oxo-ETE is a potent chemoattractant for eosinophils and neutrophils, making it an important mediator in allergic diseases like asthma. It acts through the selective OXE receptor, which has been identified as a potential therapeutic target for eosinophilic disorders (Powell & Rokach, 2005).
Role in Inflammatory Responses and Skin Infiltration : Research has shown that 5-Oxo-ETE induces infiltration of eosinophils and neutrophils into human skin, suggesting its significant role in inflammatory responses. This infiltration is more pronounced in individuals with atopic asthma (Muro et al., 2003).
Development of Potent OXE-R Antagonists for Therapeutic Applications : Novel indole-based OXE receptor antagonists have been developed to block the actions of 5-Oxo-ETE. These antagonists show potential for therapeutic use in allergic diseases, given their potency and metabolic resistance (Chourey et al., 2018).
Basophil Activation and Potential Role in Atopic Disease : 5-Oxo-ETE has been identified as a potent chemoattractant for basophils, suggesting its involvement in the regulation of basophil recruitment. This indicates its potential role in atopic diseases (Sturm et al., 2005).
Possible Mediator in Tumor Progression : Besides its role in inflammation and allergic reactions, 5-Oxo-ETE may also contribute to tumor progression. Its proliferative effects on tumor cells, mediated by the OXE receptor, highlight its potential as a mediator in cancer research (Powell & Rokach, 2013).
Potential Novel Therapy for Asthma : The development of synthetic antagonists for the OXE receptor, such as S-Y048, has shown promising results in inhibiting allergen-induced eosinophil infiltration and pulmonary inflammation in animal models. This suggests a novel therapeutic approach for treating asthma and other eosinophilic diseases (Powell & Rokach, 2020).
properties
IUPAC Name |
5-oxo-2-propylhexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-4-8(9(11)12)6-5-7(2)10/h8H,3-6H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJQRBCIFNCODR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC(=O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310766 | |
Record name | 5-Oxo-2-propylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-2-propylhexanoic acid | |
CAS RN |
10297-76-4 | |
Record name | 5-Oxo-2-propylhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10297-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxo-2-propylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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